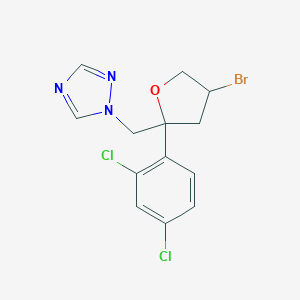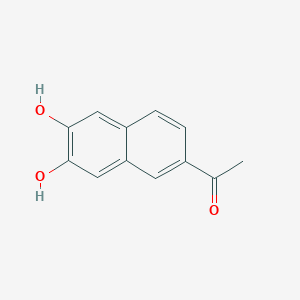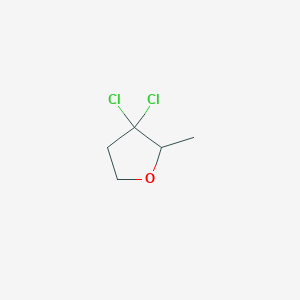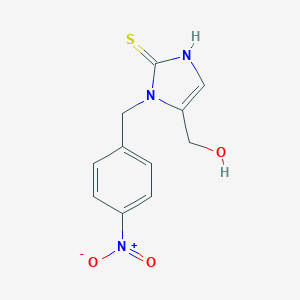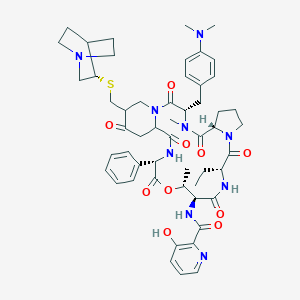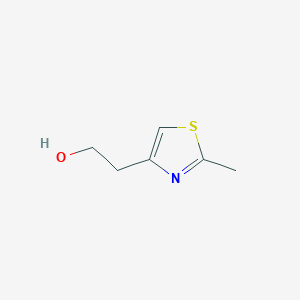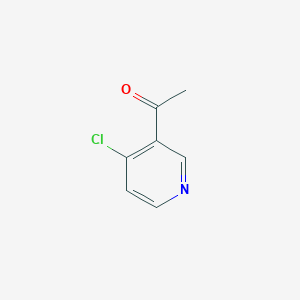
1-(4-氯吡啶-3-基)乙酮
描述
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Chloropyridin-3-YL)ethanone often involves complex reactions and methodologies. For instance, microwave-assisted synthesis has been used to prepare derivatives by reacting 1-(2-chloropyridin-3-yl)ethanone with primary amines under specific conditions, yielding various amino derivatives in good yields (Ankati & Biehl, 2010). This method showcases the adaptability and efficiency of modern synthetic approaches in creating complex molecules.
Molecular Structure Analysis
The molecular structure of 1-(4-Chloropyridin-3-YL)ethanone derivatives has been extensively studied, with research focusing on their vibrational spectra and HOMO-LUMO analysis. One study reported the equilibrium geometry and vibrational wavenumbers of a closely related compound, highlighting the localizations of HOMO and LUMO across the molecule and suggesting potential sites for electrophilic and nucleophilic attack (Shana Parveen S et al., 2016). These insights are crucial for understanding the reactivity and interaction capabilities of the compound.
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Chloropyridin-3-YL)ethanone derivatives are characterized by their versatility. For example, reactions with nonstabilized azomethine ylides have produced novel compounds, demonstrating the compound's potential in synthesizing heterocyclic structures with significant biological activity (Sosnovskikh et al., 2014). These reactions highlight the compound's utility in organic synthesis and drug discovery.
Physical Properties Analysis
The physical properties of 1-(4-Chloropyridin-3-YL)ethanone derivatives, such as their solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these properties were not directly found, research on related compounds provides a basis for understanding the physical characteristics that can influence their practical applications.
Chemical Properties Analysis
The chemical properties of 1-(4-Chloropyridin-3-YL)ethanone, including its reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for its use in chemical synthesis. Studies have explored its reactions and the resulting chemical structures, offering insights into its versatility and potential for further functionalization (Shi et al., 2008).
科学研究应用
与1-(4-氯吡啶-3-基)乙酮密切相关的化合物,即1-3-(4-氯苯基)-5-[4-(异丙基)苯基]-4,5-二氢-1H-吡唑-1-基-乙酮,显示出对动力蛋白(K)(ShanaParveen et al., 2016)的潜在抑制活性。
这种化合物的新吡咯衍生物,1-(1-苄基-4-(4-氯苯基)-2,5-二甲基-1H-吡咯-3-基)乙酮,已被发现有效地通过阻塞活性位点(Louroubi et al., 2019)来抑制S300钢表面的腐蚀。
另一种衍生物,1-(1-氯环丙基)-2-(1,2,4-三唑-1-基)乙酮,作为合成丙硫康唑的关键中间体,在温和操作条件下显示出高产率和纯度(Ji et al., 2017)。
从这一类别合成的棕色化合物3-(5-巯基-1,3,4-噁二唑-2-基)-2-(吡啶-2-基氨基)乙酮具有显著的抗微生物活性(Salimon, Salih, & Hussien, 2011)。
6-(5-氯-8-羟基萘-2-基)-4(4-羟基苯基)-4-5-二氢吡嘧啶-2(1H)-酮由于其氯取代基而表现出优异的抗微生物活性(Sherekar, Padole, & Kakade, 2022)。
3,4-二氢吡咯啉-2(1H)-酮的吡啶衍生物,包括类似化合物,已被注意到具有中等杀虫和杀真菌活性,具有工业应用潜力(Zhu & Shi, 2011)。
安全和危害
“1-(4-Chloropyridin-3-YL)ethanone” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1-(4-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNGUMAHAAURPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-3-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



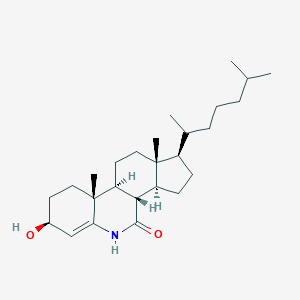
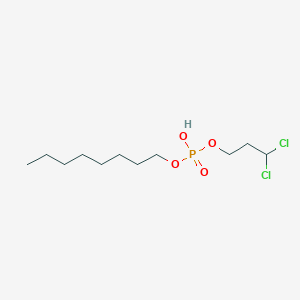
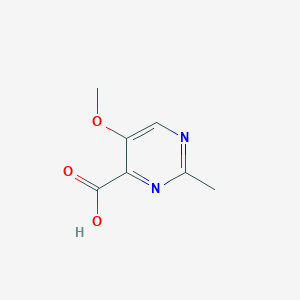
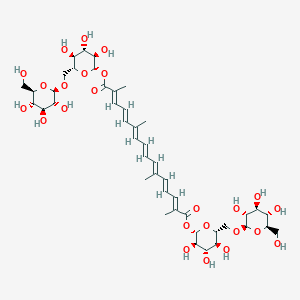
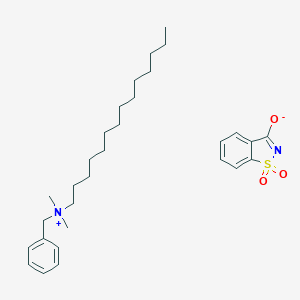
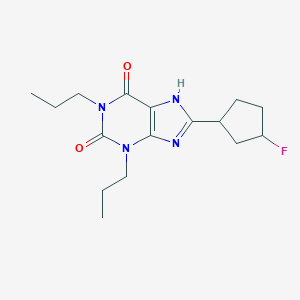
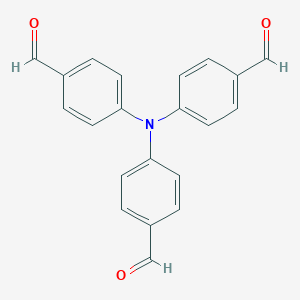
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
